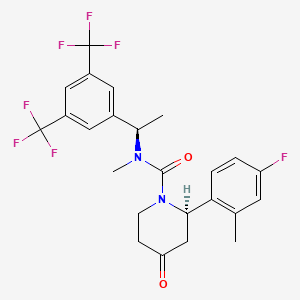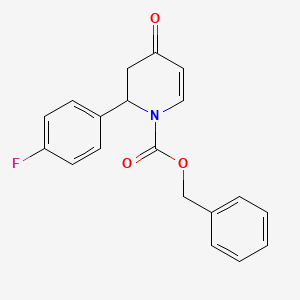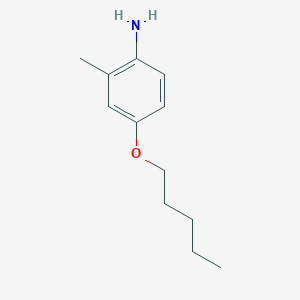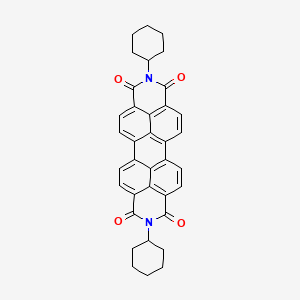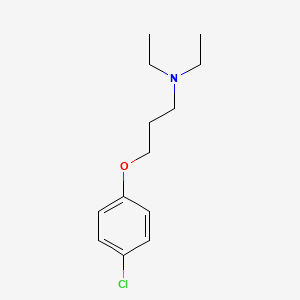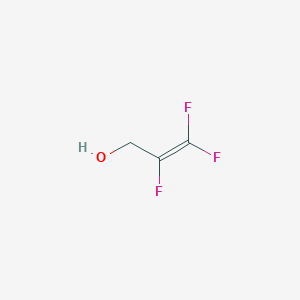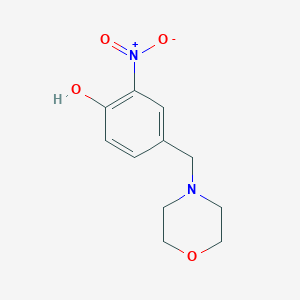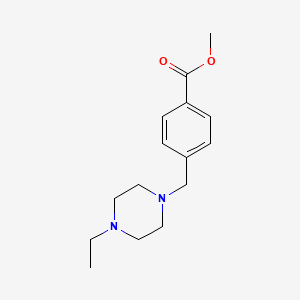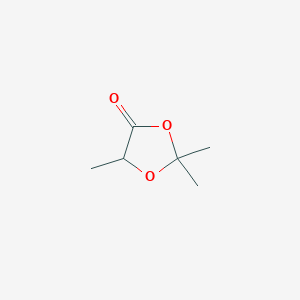
2,2,5-Trimethyl-1,3-dioxolan-4-one
Übersicht
Beschreibung
2,2,5-Trimethyl-1,3-dioxolan-4-one is an organic compound with the molecular formula C6H10O3 . It is a type of 1,3-dioxolane compound .
Synthesis Analysis
The synthesis of this compound can be achieved through a simple and efficient procedure . Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two oxygen atoms and four carbon atoms . The exact structure can be viewed using computational chemistry tools .Wissenschaftliche Forschungsanwendungen
Synthesis Processes
- A study by Binder, Prenner, and Schmid (1994) describes a procedure for synthesizing stereoisomers of 2,2,5-trimethyl-1,3-dioxolane-4-carbaldehydes, demonstrating a method that can be applied on a multigram scale. This synthesis starts with aldopentose diethyl dithioacetals and involves selective protecting group strategy and Raney-nickel reduction, followed by lead tetraacetate cleavage (Binder, Prenner & Schmid, 1994).
Chemical Properties and Reactions
- Research by Adams, Barnard, and Brosius (1999) explores the synthesis of a series of 1,3-dioxolanes, including variants like 2,2,4-trimethyl-1,3-dioxolane, through the addition of ketones to epoxides in the presence of a specific catalyst. This process highlights the versatility and reactivity of 1,3-dioxolanes in chemical synthesis (Adams, Barnard & Brosius, 1999).
Occurrence in Food Products
- A study by Peppard and Halsey (1982) identified geometrical isomers of 2,4,5-trimethyl-1,3-dioxolane in beer, demonstrating their presence in commercial and experimental beers. These compounds are formed during fermentation and contribute to the flavor profile of beer, albeit in low concentrations (Peppard & Halsey, 1982).
Application in Liquid Crystals and Polymers
- Chen et al. (2015) investigated 1,3-dioxolane-terminated liquid crystals, showing that these compounds significantly enhance the positive dielectric anisotropy and birefringence of tolane-liquid crystals. This research points to potential applications in liquid crystal display technologies (Chen et al., 2015).
Applications in Catalysis and Polymerization
- Wu, Cao, and Pittman (1998) conducted studies on the cationic copolymerization of cyclic ketene acetals, including 4,5-dimethyl-2-methylene-1,3-dioxolane. This research offers insights into the reactivity of these compounds in polymerization processes, which is crucial for the development of new polymeric materials (Wu, Cao & Pittman, 1998).
Wirkmechanismus
Target of Action
2,2,5-Trimethyl-1,3-dioxolan-4-one is a chemical compound that primarily targets the process of polymerization . It is used as a monomer in the synthesis of isotactic poly(racemic lactic acid) [P(rac-LAA)] .
Mode of Action
The compound interacts with its targets through a two-step process: stereoselective ring-opening and deacetonation . This interaction results in the formation of a highly isotactic polymer, P(rac-LAA), from racemic this compound .
Biochemical Pathways
The affected pathway is the polymerization process of racemic this compound . The downstream effects include the formation of a highly isotactic polymer, P(rac-LAA), which has potential applications in various industries .
Pharmacokinetics
It has a molecular weight of 130.142 Da and a density of 1.0±0.1 g/cm³ . Its boiling point is 173.2±15.0 °C at 760 mmHg, and it has a vapor pressure of 1.3±0.3 mmHg at 25°C . These properties may influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of a highly isotactic polymer, P(rac-LAA) . This polymer has a moderate number-average molecular weight (Mn = 6,200), broad polydispersity (PDI = 2.20), and is semicrystalline with a melting temperature of 156 °C .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . It is stable under neutral or basic conditions and can even survive mildly acidic conditions .
Eigenschaften
IUPAC Name |
2,2,5-trimethyl-1,3-dioxolan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4-5(7)9-6(2,3)8-4/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGSKLATJCEJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(O1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



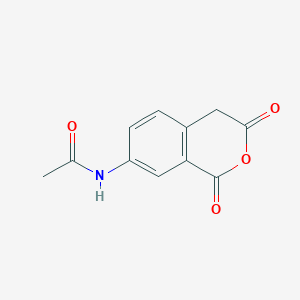
![Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-](/img/structure/B3136297.png)


